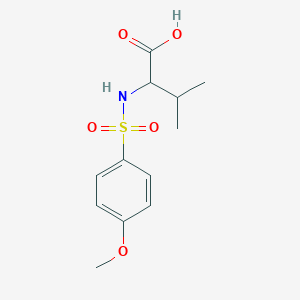

2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid

Description

2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid is a sulfonamide-based compound characterized by a methoxy-substituted benzene ring linked to a 3-methyl-butyric acid backbone via a sulfonamide group. These compounds are primarily investigated for their matrix metalloproteinase (MMP) inhibitory activity, with applications in oncology and imaging .

Properties

IUPAC Name |

2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-8(2)11(12(14)15)13-19(16,17)10-6-4-9(18-3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAMULOKFLYVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-methylbutyric acid in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxybenzenesulfonylamino derivative.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group results in a sulfide or thiol derivative.

Scientific Research Applications

2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy group can participate in various chemical interactions, enhancing the compound’s overall activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

PD166793 Hydrate

2-(4’-[¹²³I]Iodo-biphenyl-4-sulphonylamino)-3-methyl-butyric Acid (Compound 24)

[¹⁸F]SAV03 (Compound 25a)

2-{4-[5-(4-Methoxy-phenyl)-oxazol-2-yl]-benzenesulfonylamino}-3-methyl-butyric Acid

- Structure : Oxazole-substituted benzenesulfonamide.

Comparative Analysis of Pharmacological Data

Table 1: MMP Inhibition and Pharmacokinetic Profiles

Substituent Effects on Activity

- Halogenation : Bromo (PD166793) and iodo (Compound 24) substituents improve lipophilicity and MMP binding. Compound 24’s iodo group enhances tumor retention compared to bromo analogs .

- Radioisotopes : Radioiodination (¹²³I in Compound 24) enables SPECT imaging but results in lower tumor uptake than fluorinated derivatives like [¹⁸F]SAV03 .

- Heterocyclic Modifications : The oxazole-substituted derivative () may alter selectivity toward specific MMP isoforms, though detailed data are lacking.

Pharmacokinetic Challenges

- Metabolism : Compound 24 exhibits superior metabolic stability (>95% intact at 2 hr) compared to indole-containing analogs like Compound 23 (75.9% intact in tumors but rapid blood clearance) .

- Biodistribution: Linear side chains (e.g., [¹⁸F]SAV03) increase non-specific liver uptake, whereas biphenyl systems (Compound 24) reduce hepatic accumulation .

Biological Activity

2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid, also known by its chemical formula C12H17NO5S, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C12H17NO5S

- Molecular Weight : 287.34 g/mol

- Structure : The compound features a methoxy group attached to a benzenesulfonamide moiety, which is linked to a 3-methyl-butyric acid structure.

Research indicates that this compound may exert its biological effects through several mechanisms:

-

PPAR Activation : It has been suggested that compounds similar to this compound can activate peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis . This activation can lead to:

- Increased fatty acid oxidation.

- Decreased triglyceride levels.

- Improved insulin sensitivity.

- Inhibition of Metalloproteinases : Some studies suggest that related sulfonamide compounds may inhibit matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. This inhibition could be beneficial in treating conditions characterized by excessive tissue remodeling, such as cancer and arthritis .

- Antiinflammatory Properties : The compound may also possess anti-inflammatory effects, potentially through modulation of inflammatory cytokines and pathways .

Biological Activities and Therapeutic Applications

The compound's biological activities suggest several therapeutic applications:

- Anti-cancer Activity : Preliminary studies indicate that similar compounds can inhibit tumor growth in various cancer models. For instance, the anti-tumor effects were noted in syngeneic and xenogeneic tumor models where treatment led to significant tumor volume reduction without observable toxicity .

- Metabolic Disorders : Due to its potential PPAR activation, this compound may be useful in managing metabolic disorders such as obesity and type 2 diabetes by improving lipid profiles and insulin sensitivity .

- Anti-inflammatory Applications : Its ability to modulate inflammatory responses could make it a candidate for treating chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound or related analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.